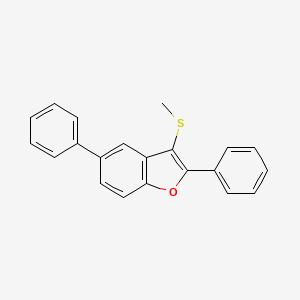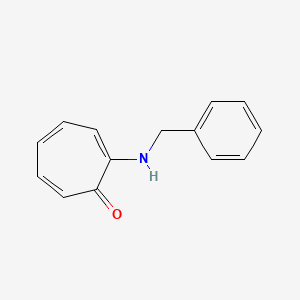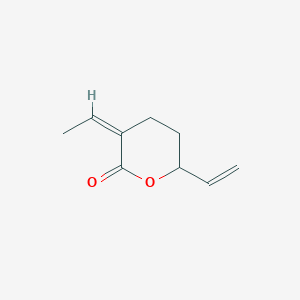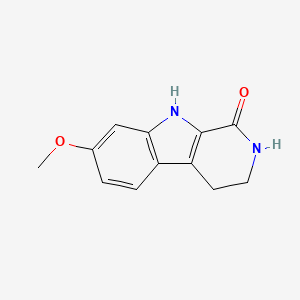
Harmalacidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound has garnered significant attention due to its potent cytotoxic properties, particularly against human leukemia cell lines . Harmalacidine is one of the many alkaloids found in Peganum harmala, which has been traditionally used for its medicinal properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of harmalacidine involves the extraction of alkaloids from the seeds of Peganum harmala. The process typically includes:
Extraction: The seeds are ground and subjected to solvent extraction using methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced techniques ensures the purity and yield of the compound.
化学反应分析
Types of Reactions: Harmalacidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as harmaline.
Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Quinazoline derivatives.
Reduction: Harmaline and other reduced forms.
Substitution: Halogenated this compound derivatives.
科学研究应用
Harmalacidine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other indole alkaloids.
Biology: Studied for its effects on cell signaling pathways and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly against leukemia.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用机制
Harmalacidine exerts its effects primarily through the mitochondrial and protein tyrosine kinase signaling pathways (PTKs-Ras/Raf/ERK) . It induces apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Harmine: Another indole alkaloid from Peganum harmala with similar cytotoxic properties.
Harmaline: A reduced form of harmalacidine with notable pharmacological effects.
Vasicinone: A quinazoline alkaloid with antiproliferative activity.
Uniqueness: this compound stands out due to its potent cytotoxicity against leukemia cells and its specific mechanism of action targeting mitochondrial and protein tyrosine kinase pathways . This makes it a promising candidate for further research and potential therapeutic applications.
属性
CAS 编号 |
26579-69-1 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
7-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H12N2O2/c1-16-7-2-3-8-9-4-5-13-12(15)11(9)14-10(8)6-7/h2-3,6,14H,4-5H2,1H3,(H,13,15) |
InChI 键 |
MWEGNYFSTKOOSD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=O)NCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Fluorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14172551.png)

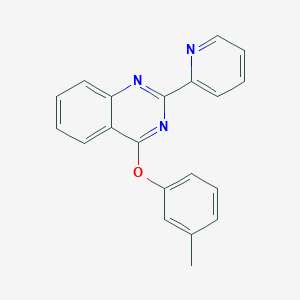
![4-{3-[Chloro(dimethyl)silyl]propyl}morpholine](/img/structure/B14172581.png)
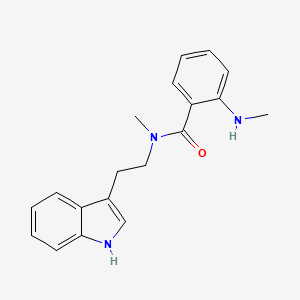
![5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14172591.png)
![[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea](/img/structure/B14172596.png)
![5-{[3-(4-Fluorophenoxy)phenyl]methanesulfonyl}-1,2,4-thiadiazole](/img/structure/B14172623.png)
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide](/img/structure/B14172628.png)
![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)
